2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate
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Overview
Description
2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluorobenzyl group, and a tetraazolyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reaction times to achieve optimal yields.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness, safety, and environmental considerations. The use of relatively cheap raw materials and reagents, along with simple and safe operational procedures, ensures good yield and minimal environmental impact . The process may involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical assays and molecular biology research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorobenzyl bromide
- 2-chloro-4-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C22H16ClFN4O2 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H16ClFN4O2/c23-20-4-2-1-3-18(20)14-30-22(29)17-9-7-16(8-10-17)21-25-27-28(26-21)13-15-5-11-19(24)12-6-15/h1-12H,13-14H2 |
InChI Key |
KWIDHPPMUXELGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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